

Evobrutinib Annualized Relapse Rate (ARR) Data

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Compound Focus: Evobrutinib

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Trial Phase / Identifier	Comparison / Arms	ARR Result	Key Details & Outcome
Phase II (NCT02975349) [1] [2]	Evobrutinib 75 mg twice-daily	0.11 (95% CI, 0.04-0.25)	Primary endpoint met. Low ARR was sustained through a 144-week open-label extension (total 192 weeks) [2].
Phase III (EVOLUTION RMS 1) [3] [4]	Evobrutinib vs. Teriflunomide (Aubagio)	0.15 vs. 0.14	Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4].
Phase III (EVOLUTION RMS 2) [3] [4]	Evobrutinib vs. Teriflunomide (Aubagio)	0.11 vs. 0.11	Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4].

Experimental Protocol & Methodologies

For a clear understanding of how the data was generated, here are the core designs of the key trials cited.

- **Phase II Trial (NCT02975349) Design** [1] [2]:
 - **Design:** Randomized, double-blind, placebo-controlled, with a parallel dimethyl fumarate (DMF) reference arm.

- **Population:** Adults (18-65) with Relapsing Multiple Sclerosis (RMS), including Relapsing-Remitting MS (RRMS) or active Secondary Progressive MS (SPMS).
 - **Intervention:** Patients received **evobrutinib** (25 mg once-daily, 75 mg once-daily, or 75 mg twice-daily), placebo, or open-label DMF (240 mg twice-daily). After 24 weeks, placebo patients were switched to **evobrutinib**.
 - **Primary Endpoint (at 24 weeks):** Total number of T1 gadolinium-enhancing (Gd+) lesions.
 - **Key Secondary Endpoint (at 48 & 108 weeks):** Annualized Relapse Rate (ARR).
- **Phase III EVOLUTION Program (RMS 1 & 2) Design [3] [4]:**
 - **Design:** Two randomized, parallel-group, double-blind, double-dummy, active-controlled studies.
 - **Population:** Patients with RMS.
 - **Intervention:** **Evobrutinib** (45 mg twice-daily) was compared against teriflunomide (14 mg once-daily).
 - **Duration:** Treatment lasted for a minimum of 24 weeks and up to 156 weeks.
 - **Primary Endpoint:** Annualized Relapse Rate (ARR) over the treatment period.

BTK Inhibition Mechanism in Multiple Sclerosis

Evobrutinib is an oral, central nervous system (CNS)-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The proposed mechanism of action for this drug class in MS involves modulating both peripheral and CNS-compartmentalized inflammation, as illustrated below.

The diagram shows how BTK inhibitors target two key pathways in MS [5]:

- **Relapse Biology:** By inhibiting BTK in B cells, they reduce activation, proliferation, and production of pro-inflammatory cytokines, thereby modulating the peripheral immune response.
- **Compartmentalized Inflammation & Neurodegeneration:** Because they penetrate the blood-brain barrier, they can also inhibit BTK in CNS-resident cells like microglia and macrophages. This action potentially reduces chronic, smoldering inflammation within the CNS, which is linked to progressive disability.

Interpretation of the Clinical Data

The disparity between the positive Phase II results and the negative Phase III outcomes is significant. While the initial data was promising, the failure in larger, more robust Phase III trials indicates that **evobrutinib**

did not demonstrate superior efficacy over the established therapy, teriflunomide, in controlling relapses in RMS [3] [4]. It's worth noting that the ARR for teriflunomide in these trials was lower than historically reported, which may have contributed to the difficulty in showing a treatment difference [3] [4].

The future of BTK inhibitors in MS will depend on further research to determine if their unique mechanism of action provides benefits in areas not fully addressed by current therapies, such as slowing disease progression.

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